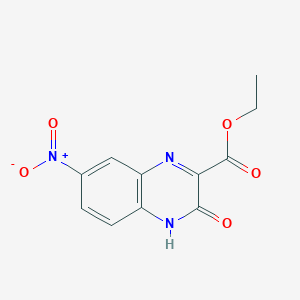

ethyl 7-nitro-3-oxo-4H-quinoxaline-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 7-nitro-3-oxo-4H-quinoxaline-2-carboxylate is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its versatile applications in various fields, including medicinal chemistry, industrial chemistry, and synthetic organic chemistry. The compound has a molecular formula of C11H9N3O5 and a molecular weight of 263.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-nitro-3-oxo-4H-quinoxaline-2-carboxylate typically involves the condensation of o-phenylenediamine with α-dicarbonyl compounds. One common method is the reaction of 1,2-diaminobenzene with ethyl oxalyl chloride in the presence of a base, followed by nitration using nitric acid . Another method involves the use of α-halo ketones or α-halo-β-ketoesters with o-phenylenediamines under acidic conditions .

Industrial Production Methods

Industrial production methods for quinoxaline derivatives often focus on green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-nitro-3-oxo-4H-quinoxaline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, forming 7-amino-3-oxo-4H-quinoxaline-2-carboxylate.

Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

Oxidation: Quinoxaline-2,3-dione derivatives.

Reduction: 7-amino-3-oxo-4H-quinoxaline-2-carboxylate.

Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 7-nitro-3-oxo-4H-quinoxaline-2-carboxylate has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: It is investigated for its potential anticancer properties and its role as a kinase inhibitor.

Mechanism of Action

The mechanism of action of ethyl 7-nitro-3-oxo-4H-quinoxaline-2-carboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

- Ethyl 3,6,7-trimethylquinoxaline-2-carboxylate

- Benzyl 6,7-dichloro-3-methyl quinoxaline-2-carboxylate

- Indole derivatives : These compounds share similar heterocyclic structures and exhibit comparable biological activities .

Uniqueness

Ethyl 7-nitro-3-oxo-4H-quinoxaline-2-carboxylate is unique due to its specific nitro and ester functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its broad spectrum of biological activities make it a valuable compound in scientific research and industrial applications .

Biological Activity

Ethyl 7-nitro-3-oxo-4H-quinoxaline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.

Overview of Quinoxaline Derivatives

Quinoxaline derivatives, including this compound, have been shown to exhibit a wide range of biological activities, such as anticancer , antimicrobial , antiviral , and anti-inflammatory effects. These compounds are structurally characterized by the fused quinoxaline ring system, which is crucial for their biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoxaline derivatives. This compound has been evaluated for its efficacy against various cancer cell lines. For instance, it demonstrated promising activity with IC50 values in the low micromolar range against human cancer cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer) .

Case Study: Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the quinoxaline scaffold significantly influence its anticancer activity. The presence of electron-donating groups at specific positions enhances potency, while electron-withdrawing groups tend to reduce it. For example, compounds with methoxy substituents showed improved activity compared to their halogenated counterparts .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HCT116 | 2.5 | |

| Ethyl 7-nitro derivative | MCF-7 | 9.0 | |

| Doxorubicin (control) | MCF-7 | 11.77 ± 4.57 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown effectiveness against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics. The mechanism is believed to involve inhibition of DNA gyrase, a critical enzyme for bacterial DNA replication .

The biological activities of this compound can be attributed to several mechanisms:

- Kinase Inhibition : It acts as a dual inhibitor of Pim kinases (Pim1 and Pim2), which are implicated in cancer progression and drug resistance. This inhibition leads to reduced cell proliferation in cancer cells expressing high levels of these kinases .

- Radical Generation : Under UV irradiation, quinoxaline derivatives can generate reactive oxygen species (ROS), contributing to their anticancer effects by inducing oxidative stress in tumor cells .

Properties

CAS No. |

78115-65-8 |

|---|---|

Molecular Formula |

C11H9N3O5 |

Molecular Weight |

263.21 g/mol |

IUPAC Name |

ethyl 7-nitro-3-oxo-4H-quinoxaline-2-carboxylate |

InChI |

InChI=1S/C11H9N3O5/c1-2-19-11(16)9-10(15)13-7-4-3-6(14(17)18)5-8(7)12-9/h3-5H,2H2,1H3,(H,13,15) |

InChI Key |

RGAAOKDXIMNYAQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=CC(=C2)[N+](=O)[O-])NC1=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.